N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-METHYLBENZENE-1-SULFONAMIDE: Unique due to its specific substitution pattern and combination of functional groups.
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-METHYLBENZENE-1-SULFONAMIDE: Similar in structure but may have different substituents on the aromatic rings
Uniqueness
The uniqueness of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of a pyrimidine ring, dimethylamino group, and sulfonamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H23N5O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H23N5O2S/c1-14-6-5-7-18(12-14)28(26,27)24-17-10-8-16(9-11-17)23-19-13-20(25(3)4)22-15(2)21-19/h5-13,24H,1-4H3,(H,21,22,23) |
InChI Key |
BXALYRQCSUONOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C |
Origin of Product |
United States |
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